Cas no 1281074-74-5 (N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide)
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide
- EN300-26680592
- N-(cyanomethyl)-N-phenyl-2-quinolin-4-ylsulfanylacetamide
- AKOS033026084
- Z1082253460
- 1281074-74-5
-
- Inchi: 1S/C19H15N3OS/c20-11-13-22(15-6-2-1-3-7-15)19(23)14-24-18-10-12-21-17-9-5-4-8-16(17)18/h1-10,12H,13-14H2
- InChI Key: IOIVEOUIXXRFES-UHFFFAOYSA-N
- SMILES: S(CC(N(CC#N)C1C=CC=CC=1)=O)C1C=CN=C2C=CC=CC=12
Computed Properties
- Exact Mass: 333.09358328g/mol
- Monoisotopic Mass: 333.09358328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 82.3Ų
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680592-0.05g |
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide |
1281074-74-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide
Professional Introduction to N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide (CAS No. 1281074-74-5)
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide, a compound with the chemical identifier CAS No. 1281074-74-5, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest in both academic research and industrial drug development. The structural framework of this molecule, characterized by its unique combination of functional groups, positions it as a versatile candidate for further exploration in therapeutic applications.
The molecular structure of N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide is composed of several key components that contribute to its distinctive properties. The presence of a cyanomethyl group (-CNCH₂-) introduces a polar and electronegative moiety, which can enhance interactions with biological targets. Additionally, the phenyl ring provides steric and electronic effects that influence the compound's reactivity and binding affinity. The quinolin-4-ylsulfanyl group (-S-C₆H₄-N) adds another layer of complexity, incorporating sulfur into the structure, which is known to modulate biological activity through various mechanisms.
Recent studies have highlighted the potential of quinoline derivatives in addressing a wide range of therapeutic challenges. Quinoline-based compounds have long been recognized for their antimicrobial, antimalarial, and anticancer properties. The introduction of sulfur into the quinoline scaffold further expands the pharmacological profile of these molecules. Specifically, the sulfanyl group can engage in hydrogen bonding and metal chelation interactions, which are crucial for targeting specific biological pathways.
In the context of drug discovery, N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide has been investigated for its potential role in modulating enzyme activity and receptor binding. Preliminary computational studies suggest that this compound may interact with proteins involved in inflammatory responses and signal transduction. These interactions are particularly relevant given the increasing interest in developing small-molecule inhibitors for chronic diseases characterized by dysregulated inflammatory pathways.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the cyanomethyl group through cyanation reactions, the introduction of the phenyl ring via Friedel-Crafts acylation or alkylation, and the incorporation of the quinolin-4-ylsulfanyl moiety through nucleophilic substitution or metal-catalyzed coupling reactions. Advanced synthetic techniques such as flow chemistry and catalytic hydrogenation have been employed to optimize these processes and enhance scalability.
From a pharmacological perspective, N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide exhibits several promising characteristics. Its molecular structure suggests that it may possess good solubility in both aqueous and organic solvents, which is advantageous for formulation development. Additionally, its ability to interact with multiple biological targets makes it a potential candidate for multitarget drug design strategies. Such strategies aim to address complex diseases by simultaneously modulating several related pathways.
Current research efforts are focused on evaluating the biological activity of this compound using in vitro and in vivo models. In cell-based assays, preliminary data indicate that N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide can inhibit the activity of certain enzymes involved in inflammation and cell proliferation. These findings are supported by structural biology studies that reveal how the compound interacts with its target proteins at an atomic level.
The quinolin scaffold has been extensively studied for its ability to chelate transition metals, which is relevant for developing metallodrugs with enhanced therapeutic efficacy. In this context, N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide could be modified to incorporate metal ions such as copper or zinc. These metal complexes may exhibit superior bioavailability and targeted delivery properties compared to their non-metallic counterparts.
The development of novel pharmaceutical agents requires rigorous evaluation through preclinical studies before moving into clinical trials. For N-(cyanomethyl)-N-phenyl-2-(quinolin-4-y lsulfanyl)acetamide, ongoing studies are assessing its safety profile, pharmacokinetics, and potential side effects. These studies involve both acute toxicity tests and chronic exposure assessments to ensure that the compound is well-tolerated by humans.
The integration of computational chemistry into drug discovery has significantly accelerated the process of identifying promising candidates like N-(cyanomethyl)-N-ph enyl -2 -(quinolin -4 -y lsulfanyl)acetamide. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets before conducting expensive wet-lab experiments. This approach has reduced time-to-market for new drugs while minimizing resource expenditure.
In conclusion, N-(cyanomethyl)-N-ph enyl -2 -(quinolin -4 -y lsulfanyl)acetamide (CAS No. 1281074 -74 -5) represents a compelling example of how structural innovation can lead to novel therapeutic agents with significant clinical potential. Its unique combination of functional groups positions it as a versatile tool for addressing diverse medical conditions ranging from inflammation-related diseases to cancer treatments.
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